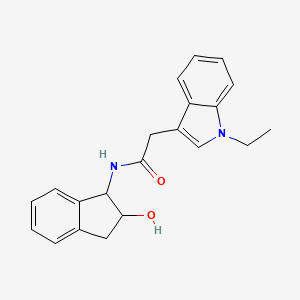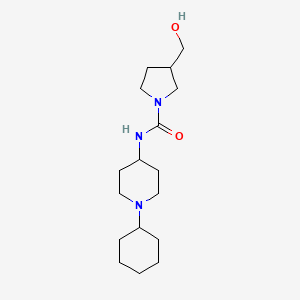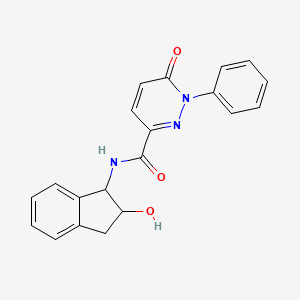
2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a relatively new compound that was first synthesized in 2015 by a team of researchers led by Dr. David E. Olson at the University of California, Davis.
作用機序
The mechanism of action of 2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide involves the activation of the sigma-1 receptor, which is a protein that is involved in various cellular processes. The compound binds to the receptor and modulates its activity, leading to changes in the release of neurotransmitters such as dopamine, serotonin, and glutamate. These changes in neurotransmitter release can lead to changes in neural activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide has several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. It has also been shown to decrease the release of glutamate, which can reduce anxiety and prevent excitotoxicity. Additionally, the compound has been shown to increase neuroplasticity, which is the ability of the brain to adapt and change in response to new experiences.
実験室実験の利点と制限
One of the main advantages of using 2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide in lab experiments is its unique mechanism of action. The compound has been shown to be highly selective for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using the compound is its relatively new status. There is still much to be learned about its properties and potential applications, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide. One area of interest is in the treatment of addiction. Studies have shown that the compound can reduce drug-seeking behavior in animals, suggesting that it may have potential as a treatment for addiction in humans. Another area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to increase neuroplasticity, which may help to slow or even reverse the progression of these diseases. Finally, there is interest in exploring the potential of the compound as a cognitive enhancer. Studies have shown that it can improve memory and learning in animals, suggesting that it may have potential as a treatment for cognitive disorders such as dementia.
合成法
The synthesis of 2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide involves a multistep process that requires several reagents and solvents. The first step involves the reaction of 1-ethylindole with 2-bromo-1-(2,3-dihydro-1H-inden-1-yl)ethanone in the presence of a palladium catalyst to form the intermediate compound. The intermediate compound is then reacted with hydroxylamine-O-sulfonic acid to form the final product.
科学的研究の応用
2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide has been studied for its potential therapeutic properties in various areas of research. One of the most promising areas is in the treatment of neurological disorders such as depression, anxiety, and addiction. Studies have shown that the compound has a unique mechanism of action that targets specific receptors in the brain, leading to changes in neural activity and behavior.
特性
IUPAC Name |
2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-23-13-15(16-8-5-6-10-18(16)23)12-20(25)22-21-17-9-4-3-7-14(17)11-19(21)24/h3-10,13,19,21,24H,2,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJDMADZBINJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CC(=O)NC3C(CC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640523.png)
![N-[1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6640524.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640530.png)

![1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide](/img/structure/B6640546.png)
![[1-[[[1-(4-Chlorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]cyclopropyl]methanol](/img/structure/B6640550.png)
![N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)

![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea](/img/structure/B6640566.png)
![1-[(3-Cyanophenyl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640576.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide](/img/structure/B6640584.png)
![N-[2-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B6640595.png)

